Cas no 1502700-74-4 (4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid)

4-Amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid is a specialized organic compound featuring a unique structural motif combining an amino acid backbone with a dimethyloxazole heterocycle. This configuration imparts distinct chemical properties, making it valuable for applications in medicinal chemistry and pharmaceutical research. The presence of both amino and carboxyl functional groups allows for versatile reactivity, facilitating its use as a building block in peptide synthesis or as a precursor for bioactive molecules. The dimethyloxazole moiety may enhance metabolic stability and binding affinity in target interactions. Its well-defined structure ensures consistency in synthetic applications, supporting research in drug discovery and biochemical studies.
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid structure
1502700-74-4 structure
商品名:4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
CAS番号:1502700-74-4
MF:C9H14N2O3
メガワット:198.219062328339
CID:6323219
PubChem ID:82607228

4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
    • EN300-1790025
    • 1502700-74-4
    • インチ: 1S/C9H14N2O3/c1-5-9(6(2)14-11-5)7(4-10)3-8(12)13/h7H,3-4,10H2,1-2H3,(H,12,13)
    • InChIKey: HGRLBKALTNYXBQ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=C(C(C)=N1)C(CN)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 198.10044231g/mol
  • どういたいしつりょう: 198.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.5

4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1790025-0.5g
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
1502700-74-4
0.5g
$1207.0 2023-09-19
Enamine
EN300-1790025-0.25g
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
1502700-74-4
0.25g
$1156.0 2023-09-19
Enamine
EN300-1790025-2.5g
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
1502700-74-4
2.5g
$2464.0 2023-09-19
Enamine
EN300-1790025-5g
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
1502700-74-4
5g
$3645.0 2023-09-19
Enamine
EN300-1790025-10g
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
1502700-74-4
10g
$5405.0 2023-09-19
Enamine
EN300-1790025-0.05g
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
1502700-74-4
0.05g
$1056.0 2023-09-19
Enamine
EN300-1790025-10.0g
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
1502700-74-4
10g
$5405.0 2023-06-02
Enamine
EN300-1790025-5.0g
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
1502700-74-4
5g
$3645.0 2023-06-02
Enamine
EN300-1790025-0.1g
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
1502700-74-4
0.1g
$1106.0 2023-09-19
Enamine
EN300-1790025-1g
4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
1502700-74-4
1g
$1256.0 2023-09-19

4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid 関連文献

4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acidに関する追加情報

Introduction to 4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid (CAS No. 1502700-74-4)

4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid, identified by its Chemical Abstracts Service number CAS No. 1502700-74-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The structure of this molecule incorporates a unique combination of functional groups, including an amino group, a carboxylic acid group, and a dimethyl-1,2-oxazole moiety, which contribute to its diverse chemical properties and potential applications.

The dimethyl-1,2-oxazol-4-yl substituent is particularly noteworthy as it introduces a heterocyclic ring system into the molecular framework. Heterocyclic compounds are well-known for their broad spectrum of biological activities and have been extensively explored in the development of drugs targeting various diseases. The oxazole ring, in particular, is known for its stability and ability to engage in hydrogen bonding interactions, which can be crucial for the binding affinity of drug candidates to biological targets.

In recent years, there has been a growing interest in the synthesis and characterization of novel derivatives of oxazole-based compounds due to their potential therapeutic benefits. The incorporation of additional functional groups, such as the amino and carboxylic acid groups in 4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid, enhances its reactivity and opens up possibilities for further chemical modifications. These modifications can be tailored to optimize the compound's pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of this compound is its potential role in the development of new therapeutic agents. The amino group provides a site for further derivatization, allowing chemists to explore various chemical transformations that could lead to the creation of novel drugs. Additionally, the carboxylic acid group can participate in salt formation, which is often necessary for improving the pharmacological properties of drug candidates.

The dimethyl-1,2-oxazol-4-yl moiety itself has been studied for its ability to interact with biological targets in a variety of ways. For instance, it can serve as a scaffold for designing molecules that mimic natural substrates or inhibitors. This flexibility makes it an attractive component for drug discovery efforts aimed at developing treatments for complex diseases such as cancer, inflammation, and neurodegenerative disorders.

Recent research has highlighted the importance of understanding the structural features that contribute to the biological activity of oxazole derivatives. Studies have shown that the presence of specific functional groups can significantly influence the compound's interaction with biological targets. For example, modifications at the 4-position of the oxazole ring can alter its binding affinity and selectivity for certain enzymes or receptors. This knowledge is crucial for designing molecules with improved therapeutic profiles.

In addition to its potential as a drug candidate itself, 4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid may also serve as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for multiple points of modification, making it a valuable building block in medicinal chemistry. The ability to fine-tune its chemical properties through strategic functionalization opens up numerous possibilities for developing novel therapeutics.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques are often employed to construct the complex molecular framework efficiently. The use of protecting group strategies is particularly important given the presence of multiple reactive functional groups in the molecule.

Evaluation of the pharmacological properties of 4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid has been conducted through both computational modeling and experimental studies. Computational methods have been instrumental in predicting how this molecule might interact with biological targets based on its three-dimensional structure. These predictions are then validated through experimental assays that measure binding affinity and other relevant pharmacokinetic parameters.

The findings from these studies have provided valuable insights into the potential therapeutic applications of this compound. For instance, preliminary data suggest that it may exhibit inhibitory activity against certain enzymes implicated in disease pathways. Such findings warrant further investigation to explore its clinical relevance and potential as a lead compound for drug development.

The growing body of research on oxazole-based compounds underscores their significance in modern medicinal chemistry. As our understanding of these molecules continues to expand, new opportunities emerge for developing innovative treatments for human diseases. 4-amino-3-(dimethyl-1,2-oxazol-4-yll)butanoic acid stands out as one such promising candidate that warrants continued attention from researchers worldwide.

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